molecular formula C11H17NO B1626633 4-(Neopentyloxy)aniline CAS No. 62517-38-8

4-(Neopentyloxy)aniline

Cat. No.: B1626633
CAS No.: 62517-38-8
M. Wt: 179.26 g/mol
InChI Key: QFHUFLZJXAZQNK-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a neopentyloxy group attached to the para position of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)aniline typically involves the reaction of 4-nitroaniline with neopentyl alcohol under acidic conditions to form the corresponding ether. This is followed by the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Neopentyloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: this compound from the nitro precursor.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(Neopentyloxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various polymers and dyes.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the aniline nitrogen donates its lone pair of electrons to form new bonds. Additionally, the neopentyloxy group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

    4-Methoxyaniline: Similar in structure but with a methoxy group instead of a neopentyloxy group.

    4-Ethoxyaniline: Contains an ethoxy group, differing in the length of the alkyl chain.

    4-Butoxyaniline: Features a butoxy group, with a longer alkyl chain compared to neopentyloxy.

Uniqueness: 4-(Neopentyloxy)aniline is unique due to the presence of the neopentyloxy group, which provides distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUFLZJXAZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558081
Record name 4-(2,2-Dimethylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62517-38-8
Record name 4-(2,2-Dimethylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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